methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methyl ester group at position 7, a sulfanylidene (thione) group at position 2, and a carbamoylmethyl moiety at position 3 linked to a furan-2-ylmethyl group. The quinazoline scaffold is well-documented for its pharmacological and agrochemical relevance, with derivatives often exhibiting bioactivity due to interactions with enzymes or receptors .
Properties
IUPAC Name |
methyl 3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPYYSCKRUGYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a furan moiety and a sulfanylidene group enhances its potential as a therapeutic agent.
Antiproliferative Activity
Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related tetrahydroquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells such as A2780 (ovarian carcinoma) and HeLa (cervical carcinoma) cells .
Table 1: Antiproliferative Activity of Tetrahydroquinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| R-5a | A2780 | 0.6 | Induces ROS production and mitochondrial depolarization |
| R-5b | HeLa | 1.2 | Cell cycle arrest in G0/G1 phase |
| R-5c | HT-29 | >20 | Resistant to treatment |
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Modulation : The compound has been shown to affect cell cycle phases significantly. For instance, it increases the proportion of cells in the G0/G1 phase while decreasing those in the S and G2/M phases .
- Reactive Oxygen Species (ROS) Production : Similar compounds have demonstrated the ability to induce ROS production, leading to oxidative stress in cancer cells. This mechanism is crucial for triggering apoptosis .
- Enzyme Inhibition : The structure allows for potential interactions with various enzymes involved in cellular signaling pathways, which could further enhance its therapeutic efficacy.
Case Studies
A recent study investigated the effects of related tetrahydroquinazoline derivatives on human dermal microvascular endothelial cells (HMEC-1) and various cancer cell lines. The results indicated that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Research Findings
Recent research has focused on synthesizing and evaluating analogs of tetrahydroquinazolines to optimize their biological activity. For instance:
- Synthesis Techniques : Multi-step organic reactions are employed to create these compounds, including the formation of indole derivatives and quinazoline ring systems.
- Biological Applications : The compound is being explored for its applications in medicinal chemistry and chemical biology due to its unique structural features that allow for interaction with biological systems.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The furan-2-ylmethyl carbamoylmethyl group in the target compound may complicate synthesis due to steric hindrance, contrasting with simpler substituents in analogs like CAS 422526-41-8 .
- Data Gaps: No experimental data on solubility, stability, or bioactivity are available for the target compound, limiting direct comparisons.
Preparation Methods
Synthesis of the Quinazoline Core Structure
The quinazoline core serves as the foundational scaffold for subsequent functionalization. The synthesis begins with methyl 3-aminobenzoate , which undergoes cyclocondensation with thiourea in the presence of formic acid under reflux conditions . This reaction forms the 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate skeleton, retaining the methyl ester at position 7. Key parameters include:
-
Reaction Conditions :
-
Characterization :
Introduction of the carbamoylmethyl side chain at the quinazoline’s 3-position is achieved through a Michael addition using ethyl acrylate . The secondary amine at position 3 reacts with ethyl acrylate in dimethylformamide (DMF) at 80°C for 6 hours, facilitated by triethylamine (TEA) as a base .
-
Reaction Optimization :
-
Intermediate Hydrolysis :
The ethyl ester of the side chain is hydrolyzed to a carboxylic acid using 2 M NaOH in ethanol (reflux, 4 hours), achieving 85% conversion .
Acyl Chloride Formation and Amidation
The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C . Subsequent amidation with furan-2-ylmethylamine proceeds in DCM with TEA to scavenge HCl:
-
Acyl Chloride Synthesis :
-
Amidation :
Purification and Analytical Validation
Final purification employs column chromatography (silica gel, gradient elution) to isolate the target compound. Critical analytical data include:
-
Melting Point : 165–170°C (decomposition observed above 170°C) .
-
High-Resolution Mass Spectrometry (HRMS) :
-
¹³C NMR : Peaks at δ 172.1 (C=O), δ 167.8 (C=S), and δ 52.3 (COOCH₃) confirm functionality .
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature were evaluated for efficiency:
The thiourea cyclocondensation–Michael addition–amidation sequence proved optimal, balancing yield (78%) and scalability .
Challenges and Mitigation Strategies
-
Side Reactions :
-
Thione Oxidation :
Industrial-Scale Adaptations
For kilogram-scale production, continuous-flow reactors are recommended for the Michael addition and amidation steps to enhance heat transfer and reduce reaction times . Solvent recovery systems (e.g., DCM distillation) improve cost-efficiency.
Q & A
Q. What are the key synthetic methodologies for methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate?
The synthesis involves multi-step reactions, including condensation of tetrahydroquinazoline precursors with furan-2-ylmethyl carbamoyl derivatives. Critical parameters include temperature control (60–80°C), pH adjustment (neutral to mildly acidic), and sequential addition of reagents to minimize side reactions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediate formation .
Q. Which analytical techniques are essential for structural characterization of this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent positions.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (if crystalline) to resolve 3D conformation and bond geometries .
Q. What functional groups dominate the compound’s reactivity?
The molecule contains:
- A thiolactam (2-sulfanylidene) group, enabling nucleophilic substitution.
- 4-Oxo and ester moieties, which participate in hydrogen bonding and hydrolysis.
- Furan-2-ylmethyl carbamoyl , contributing to π-π stacking in biological interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during derivative synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Palladium or copper catalysts improve coupling efficiency in heterocyclic modifications.
- Time-temperature trade-offs : Longer reaction times at lower temperatures (e.g., 12h at 50°C) reduce by-products .
Q. What experimental designs are recommended for assessing biological activity?
- In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assay) with IC₅₀ determination.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified furan or thiolactam groups to isolate pharmacophores.
- Target validation : Pair RNA interference (RNAi) with compound treatment to confirm pathway specificity .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Comparative assays : Replicate experiments under standardized conditions (e.g., cell line, assay protocol).
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives.
- Structural analogs : Test derivatives to determine if activity discrepancies arise from impurities or stereochemistry .
Methodological Considerations
Q. What strategies mitigate challenges in purifying the compound?
- Flash chromatography : Use gradient elution (hexane/ethyl acetate) for intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product purity.
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for chiral separation .
Q. How can stability studies inform storage and handling protocols?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Light sensitivity tests : Store in amber vials if UV-Vis spectra indicate photodegradation.
- Moisture control : Use desiccants for hygroscopic intermediates .
Data Contradiction Analysis
Q. How to address inconsistent results in kinase inhibition assays?
- Enzyme source variability : Compare recombinant vs. native kinase preparations.
- ATP concentration : Standardize ATP levels (e.g., 1 mM) to control for competitive inhibition.
- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
